molecular formula C18H16ClNO5 B11397632 methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No.: B11397632
M. Wt: 361.8 g/mol
InChI Key: KHNQMEYYRKRLHN-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine scaffold substituted with a methyl ester at position 2 and a (4-chlorophenoxy)acetyl group at position 4. The 3,4-dihydro-2H-1,4-benzoxazine core is a privileged structure in medicinal chemistry due to its pharmacological versatility, including applications as calcium antagonists, antihypertensive agents, and glycoprotein GPIIb/IIIa receptor antagonists .

Properties

Molecular Formula

C18H16ClNO5

Molecular Weight

361.8 g/mol

IUPAC Name

methyl 4-[2-(4-chlorophenoxy)acetyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylate

InChI

InChI=1S/C18H16ClNO5/c1-23-18(22)16-10-20(14-4-2-3-5-15(14)25-16)17(21)11-24-13-8-6-12(19)7-9-13/h2-9,16H,10-11H2,1H3

InChI Key

KHNQMEYYRKRLHN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate typically involves multiple steps. One common method starts with the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

The structural and functional properties of methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate are compared below with key analogs based on substituent variations, physicochemical data, and reactivity.

Substituent Effects on Physicochemical Properties

Table 1: Substituent Impact on Melting Points and Spectral Data
Compound Name Substituents (Position) Melting Point (°C) IR ν(CO) (cm⁻¹) Molecular Weight Reference
This compound 4-(4-Cl-phenoxy)acetyl, 2-COOCH₃ Not reported ~1740* 393.8† Target Compound
Ethyl 4-benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (7f) 4-benzyl, 6-Cl, 2-COOCH₂CH₃ Not reported 1741 375.8
Ethyl 4-acetyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (8b) 4-acetyl, 6-Cl, 2-COOCH₂CH₃ 86–88 1741, 1680 311.7
Methyl 4-[(4-chloro-2-methylphenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 4-(4-Cl-2-Me-phenoxy)acetyl, 2-COOCH₃ Not reported ~1740* 407.8†
Ethyl 4-benzyl-6-bromo-7-formyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate (10g) 4-benzyl, 6-Br, 7-CHO, 2-COOCH₂CH₃ 130–132 1745, 1710 472.7

*Inferred from analogous compounds (e.g., ethyl esters with ν(CO) ~1740–1745 cm⁻¹).
†Calculated from molecular formula.

Key Observations:

Ester Group Influence: Methyl esters (target compound) generally exhibit higher volatility and lower melting points than ethyl esters (e.g., 7f, 8b).

Substituent Effects: Chlorine vs. Bromine: Bromine substituents (e.g., 10g) increase molecular weight and melting points compared to chlorine analogs. Acyl vs. Formyl Groups: The introduction of a formyl group (10g) adds polarity, as evidenced by IR ν(CO) at 1710 cm⁻¹ .

Pharmacological Implications

While specific data for the target compound is unavailable, structurally related benzoxazines exhibit:

  • Calcium Antagonism : Derivatives with bulkier N-substituents (e.g., benzyl in 7a) show enhanced activity .
  • Antihypertensive Effects: Imidazolinic benzoxazines demonstrate vasorelaxant properties, suggesting the target’s 4-chlorophenoxy group may modulate similar pathways .

Biological Activity

Abstract

Methyl 4-[(4-chlorophenoxy)acetyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a compound belonging to the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and comparative studies with related compounds.

Benzoxazines are a class of heterocyclic compounds that have garnered attention due to their broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This compound exhibits significant potential in medicinal chemistry due to its unique structure and functional groups that influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C16_{16}H15_{15}ClN1_{1}O5_{5}, with a molecular weight of approximately 345.75 g/mol. The compound features a benzoxazine ring fused with an aromatic ether and an ester group, which contribute to its chemical reactivity and biological properties.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of benzoxazine derivatives. For instance, research involving related compounds has shown promising results in reducing tumor incidence and weight in animal models. In vivo studies indicated that benzoxazine derivatives could induce apoptosis in cancer cells through mechanisms not solely reliant on antioxidant properties .

Key Findings:

  • Compounds derived from benzoxazines exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer).
  • The mechanism of action may involve the induction of apoptosis rather than antioxidant activity alone.

Antimicrobial Activity

Benzoxazines have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown efficacy against a range of bacterial and fungal strains. The presence of the chlorophenoxy group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell death .

Table 1: Comparative Biological Activity of Benzoxazine Derivatives

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, AntimicrobialApoptosis induction, Membrane disruption
6-Allyl-3-(furan-2-ylmethyl)-8-methoxy-benzoxazineAnticancerApoptosis induction
Methyl 3-Hydroxy

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